![molecular formula C12H14Cl2FNO4S B3026104 2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide CAS No. 2213400-85-0](/img/structure/B3026104.png)
2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide
説明
科学的研究の応用
Environmental Contaminants and Health Effects
One study reviews the occurrence and distribution of PCB metabolites in blood and their potential health effects in humans, highlighting the interaction of certain chemicals with the endocrine system and their adverse health effects, including carcinogenicity and developmental neurotoxicity (Quinete et al., 2014). This research area could be relevant for studying the metabolism and potential health impacts of complex acetamides in humans.
Advanced Oxidation Processes for Drug Degradation
Another study focuses on the degradation of acetaminophen using advanced oxidation processes, discussing different kinetics, mechanisms, and by-products. This could imply the potential for investigating advanced degradation pathways for complex organic compounds, including acetamides, to understand their environmental fate and treatment possibilities (Qutob et al., 2022).
Sulfonamides and Patent Review
The review on sulfonamides, including their therapeutic applications and recent patents, can provide insights into the development and application potential of sulfonamide-based drugs. This might indicate research directions for related acetamide compounds in therapeutic contexts (Carta et al., 2012).
Biodegradation and Fate in the Environment
Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater discusses microbial degradation and the influence of environmental conditions on the degradation pathways. Similar studies could be applicable to understanding how complex acetamides are broken down in environmental settings (Thornton et al., 2020).
作用機序
Florfenicol-d3, also known as 2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide or 2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide, is a synthetic analog of thiamphenicol and chloramphenicol . It is a broad-spectrum antibiotic used primarily in veterinary medicine .
Target of Action
Florfenicol-d3 targets bacterial ribosomes, specifically the 50S and 70S subunits . These subunits are essential for protein synthesis in bacteria, making them a crucial target for antibacterial action.
Mode of Action
Florfenicol-d3 inhibits bacterial protein synthesis by binding to the 50S and 70S ribosomal subunits . This binding impairs peptidyl transferase activity, preventing peptide-bond formation and thus inhibiting the elongation of peptides . The effect is usually bacteriostatic, but at high concentrations, it may be bactericidal for some species .
Biochemical Pathways
The primary biochemical pathway affected by Florfenicol-d3 is bacterial protein synthesis . By inhibiting this pathway, Florfenicol-d3 disrupts the growth and proliferation of bacteria. Resistance to Florfenicol-d3 can develop through the production of chloramphenicol acetyltransferase, which acetylates the molecule, preventing it from binding to the ribosome .
Pharmacokinetics
Florfenicol-d3 exhibits a substantially higher maximum plasma concentration (Cmax) compared to free florfenicol . It also shows a significantly higher area under the curve (AUC 0–t) than free florfenicol, indicating improved bioavailability . The elimination half-life (t1/2) of florfenicol in poultry is less than 3 hours .
Result of Action
The primary result of Florfenicol-d3’s action is the inhibition of bacterial growth and proliferation . By disrupting protein synthesis, Florfenicol-d3 prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .
Action Environment
The action of Florfenicol-d3 can be influenced by various environmental factors. For instance, its low water solubility can make it difficult to formulate aqueous solutions using organic solvents . The use of nanotechnology, such as niosomes, can enhance the therapeutic efficacy of florfenicol-d3 by improving its oral bioavailability .
生化学分析
Biochemical Properties
Florfenicol-d3 interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit bacterial protein synthesis by binding to the peptidyl transferase component of the 50S subunit of bacterial ribosomes . This interaction disrupts the formation of peptide bonds during protein synthesis, leading to the bacteriostatic effect of Florfenicol-d3 .
Cellular Effects
Florfenicol-d3 has been shown to have significant effects on cellular processes. In studies on Oreochromis niloticus, a species of fish, it was found that Florfenicol-d3 can impact the immune system, antioxidant activity, and cause histopathological changes . It can also cause immunotoxicity and reproductive toxicity in livestock and poultry with long-term use .
Molecular Mechanism
The molecular mechanism of action of Florfenicol-d3 involves its binding to the peptidyl transferase component of the 50S subunit of bacterial ribosomes, which inhibits the formation of peptide bonds during protein synthesis . This results in the bacteriostatic effect of Florfenicol-d3 .
Temporal Effects in Laboratory Settings
The effects of Florfenicol-d3 can change over time in laboratory settings. For example, it has been observed that the antibiotic effects of Florfenicol-d3 can decrease over time due to the development of bacterial resistance .
Dosage Effects in Animal Models
The effects of Florfenicol-d3 can vary with different dosages in animal models. High doses of Florfenicol-d3 can lead to toxic or adverse effects, such as immunotoxicity and reproductive toxicity .
Metabolic Pathways
Florfenicol-d3 is involved in various metabolic pathways. It is metabolized in the liver, where it undergoes glucuronidation and sulfation, among other metabolic processes .
Transport and Distribution
Florfenicol-d3 is distributed throughout the body after administration. It is known to accumulate in tissues such as the liver and kidneys .
Subcellular Localization
As an antibiotic, it is known to interact with bacterial ribosomes, suggesting that it may localize to the cytoplasm in bacterial cells .
特性
IUPAC Name |
2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIRNRDRBQJXIF-BFHKXKNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)
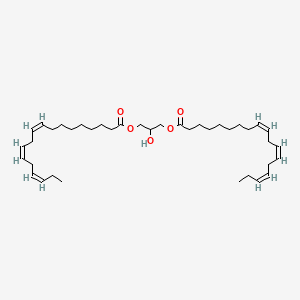
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride](/img/structure/B3026025.png)
![(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B3026026.png)
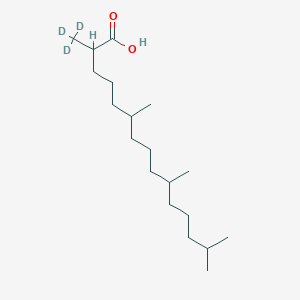
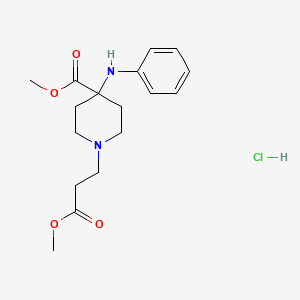
![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)
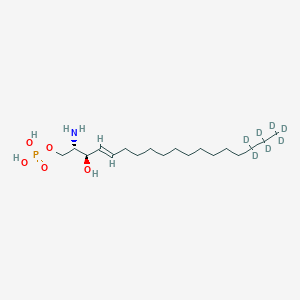
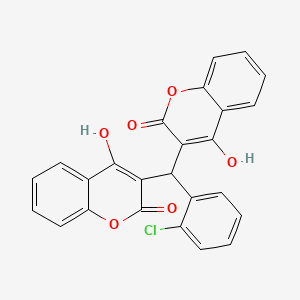
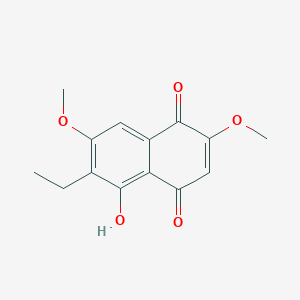
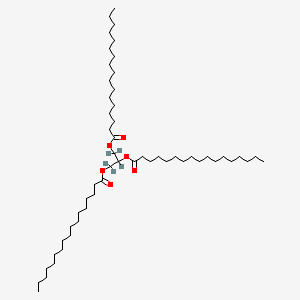
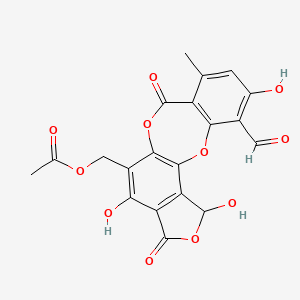
![N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride](/img/structure/B3026041.png)
![octadecanedioic acid-1-[(1R,2S)-2-(benzoylamino)-1-[[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]carbonyl]-2-phenylethyl] ester](/img/structure/B3026044.png)